molecular formula C11H11NO3 B14651620 Ethyl 1-hydroxy-1H-indole-2-carboxylate CAS No. 41969-23-7

Ethyl 1-hydroxy-1H-indole-2-carboxylate

Cat. No.: B14651620
CAS No.: 41969-23-7
M. Wt: 205.21 g/mol
InChI Key: DEADMIDWDJQETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-hydroxy-1H-indole-2-carboxylate is a substituted indole derivative characterized by a hydroxyl group at the 1-position and an ethoxycarbonyl group at the 2-position of the indole ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of pharmacologically active indole derivatives. It is synthesized via the reduction of 2-nitrocinnamic acid derivatives using SnCl₂ in alcoholic solvents, yielding a mixture of hydroxyquinoline and 1-hydroxyindole carboxylate derivatives . The compound’s near-planar molecular structure, confirmed by X-ray crystallography, facilitates intermolecular hydrogen bonding, contributing to its crystalline stability .

Pharmacologically, indole derivatives are renowned for their broad-spectrum activities, including antiviral, antibacterial, and anticancer properties.

Properties

CAS No.

41969-23-7

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 1-hydroxyindole-2-carboxylate

InChI

InChI=1S/C11H11NO3/c1-2-15-11(13)10-7-8-5-3-4-6-9(8)12(10)14/h3-7,14H,2H2,1H3

InChI Key

DEADMIDWDJQETL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-hydroxy-1H-indole-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of 1H-indole-2-carboxylic acid with thionyl chloride to form an acyl chloride intermediate, which is then dissolved in ethanol to yield the desired ester . Another method includes the alkylation of ethyl indol-2-carboxylate with allyl bromide or benzyl bromide in the presence of aqueous potassium hydroxide and acetone .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and solvents may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Comparison with Similar Compounds

Key Trends :

  • Hydroxyl and methoxy groups increase polarity (lower XLogP3) and hydrogen-bonding capacity, enhancing water solubility .
  • Bulky substituents (e.g., isopropoxy) elevate lipophilicity (higher XLogP3), favoring membrane permeability .
  • Nitro groups introduce strong electron-withdrawing effects, reducing stability under basic conditions .

Pharmacological Activity Comparison

Compound Name Reported Activities Mechanism Insights References
This compound Antiviral (HIV-1 protease inhibition) Hydrogen bonding with catalytic aspartate residues; hydrophobic interactions
Ethyl 5-chloro-1H-indole-2-carboxylate Anticancer (topoisomerase inhibition) Intercalation into DNA via chloro-substituted aromatic ring
Ethyl 5-isopropoxy-1H-indole-2-carboxylate Antibacterial (Gram-positive pathogens) Disruption of bacterial cell membrane integrity
Ethyl 5-nitro-1H-indole-2-carboxylate Antifungal (Candida spp.) Nitro group redox cycling generates reactive oxygen species

Structure-Activity Relationships (SAR) :

  • 1-Hydroxy Group : Enhances antiviral activity by mimicking natural substrates in protease active sites .
  • Chloro Substituent : Improves DNA-binding affinity in anticancer derivatives .
  • Nitro Group : Introduces redox activity, critical for antifungal effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.